molecular formula C23H16ClNO B14539107 Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- CAS No. 62219-23-2

Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)-

Cat. No.: B14539107
CAS No.: 62219-23-2
M. Wt: 357.8 g/mol
InChI Key: YZFFZEIPLYCKRO-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- is a complex organic compound characterized by the presence of a benzenamine group substituted with a chlorine atom and a pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzenamine with a suitable pyran precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-N,N-diethyl-: Similar in structure but with diethyl groups instead of the pyran ring.

    Benzenamine, 4-chloro-N,N-dimethyl-: Contains dimethyl groups instead of the pyran ring.

    Benzenamine, 2,4,6-trichloro-: Features multiple chlorine substitutions on the benzene ring.

Uniqueness

Benzenamine, 4-chloro-N-(4,6-diphenyl-2H-pyran-2-ylidene)- is unique due to the presence of the pyran ring system, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

62219-23-2

Molecular Formula

C23H16ClNO

Molecular Weight

357.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,6-diphenylpyran-2-imine

InChI

InChI=1S/C23H16ClNO/c24-20-11-13-21(14-12-20)25-23-16-19(17-7-3-1-4-8-17)15-22(26-23)18-9-5-2-6-10-18/h1-16H

InChI Key

YZFFZEIPLYCKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Cl)OC(=C2)C4=CC=CC=C4

Origin of Product

United States

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